Home > Products > Screening Compounds P86147 > beta-Amyloid (1-43)
beta-Amyloid (1-43) -

beta-Amyloid (1-43)

Catalog Number: EVT-8393460
CAS Number:
Molecular Formula: C86H150N22O27S
Molecular Weight: 1956.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of beta-Amyloid (1-43) involves several techniques that have evolved over the years. Initially, solid-phase peptide synthesis was employed, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:

  1. Coupling Reactions: Amino acids are activated and coupled to the resin-bound peptide using coupling agents such as 1-hydroxybenzotriazole and N,N'-dicyclohexylcarbodiimide.
  2. Cleavage and Deprotection: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography.
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .

Recent advancements have focused on optimizing these protocols to increase yield and purity, addressing challenges associated with the difficult sequence of beta-Amyloid peptides .

Molecular Structure Analysis

Structure and Data
The molecular structure of beta-Amyloid (1-43) reveals that it predominantly exists in an unstructured form in solution but can adopt helical or beta-sheet conformations under certain conditions, such as in membrane-like environments. The structural data indicate:

  • Amino Acid Sequence: The sequence consists of hydrophobic residues that facilitate aggregation.
  • Conformational Flexibility: The peptide can transition between different structural forms, which is crucial for its aggregation properties.

Studies utilizing techniques like nuclear magnetic resonance have shown that segments of the peptide can form alpha-helices or beta-sheets depending on environmental factors, influencing its aggregation into plaques associated with Alzheimer’s disease .

Chemical Reactions Analysis

Reactions and Technical Details
Beta-Amyloid (1-43) undergoes several chemical reactions that influence its aggregation and stability:

  1. Aggregation: The peptide can spontaneously aggregate into oligomers and fibrils, a process driven by hydrophobic interactions among non-polar side chains.
  2. Post-translational Modifications: Modifications such as phosphorylation or oxidation can alter its properties, potentially affecting its neurotoxicity.
  3. Enzymatic Degradation: Enzymes like neprilysin and insulin-degrading enzyme can degrade beta-Amyloid peptides, impacting their accumulation in vivo .

The kinetics of these reactions are critical for understanding the pathological mechanisms underlying Alzheimer’s disease.

Mechanism of Action

Process and Data
The mechanism by which beta-Amyloid (1-43) contributes to neurodegeneration involves several processes:

  • Formation of Plaques: The aggregation of beta-Amyloid peptides leads to the formation of insoluble fibrils that accumulate in the brain, disrupting neuronal function.
  • Neurotoxicity: Oligomeric forms of beta-Amyloid are particularly toxic, leading to synaptic dysfunction and neuronal death through mechanisms such as oxidative stress and inflammation.
  • Impact on Cell Signaling: Beta-Amyloid can interfere with signaling pathways important for neuronal health, exacerbating cognitive decline .

Quantitative analyses have shown correlations between elevated levels of beta-Amyloid (1-43) and cognitive impairment in Alzheimer’s patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Beta-Amyloid (1-43) exhibits several notable physical and chemical properties:

Experimental studies have demonstrated that environmental conditions such as pH and ionic strength significantly affect its solubility and aggregation behavior .

Applications

Scientific Uses
Beta-Amyloid (1-43) has significant applications in scientific research:

  • Alzheimer’s Disease Research: It serves as a critical target for studying the pathophysiology of Alzheimer’s disease, aiding in the development of therapeutic strategies aimed at reducing plaque formation.
  • Diagnostic Tools: Assays measuring levels of beta-Amyloid peptides are used as biomarkers for Alzheimer’s disease diagnosis.
  • Therapeutic Development: Understanding its structure-function relationship helps in designing drugs that inhibit aggregation or enhance clearance mechanisms .
Introduction to Beta-Amyloid (1-43) in Alzheimer’s Disease Pathogenesis

Historical Context of Amyloid Beta Isoforms in Neurodegenerative Research

The amyloid cascade hypothesis, first articulated in 1992, positioned amyloid beta (Aβ) aggregation as the central driver of Alzheimer’s disease pathology [9]. Early biochemical studies identified Aβ1–40 and Aβ1–42 as the dominant isoforms in cerebrospinal fluid and senile plaques, with Aβ1–42 exhibiting superior aggregation kinetics and predominance in parenchymal deposits [1] [6]. For decades, research focused primarily on these peptides, while Aβ1–43 remained undetected due to technical limitations in antibody specificity and chromatographic separation. Its discovery emerged indirectly through genetic studies of familial Alzheimer’s disease (FAD), where mutations in Presenilin 1 (PSEN1), Presenilin 2 (PSEN2), and the Amyloid Precursor Protein (APP) genes were found to alter γ-secretase processivity, generating longer Aβ species including Aβ1–43 [4] [5]. Post-mortem analyses later confirmed Aβ1–43 as a core component of plaque cores in sporadic Alzheimer’s disease, Down syndrome, and FAD brains, often colocalizing with, and sometimes exceeding, the density of Aβ1–42 [2] [5]. This historical trajectory underscores a shift from a binary (Aβ1–40/Aβ1–42) view of amyloid pathology toward recognizing a spectrum of amyloidogenic peptides.

Beta-Amyloid (1–43) as a Novel Biomarker: Emergence from Genetic and Proteomic Studies

Genetic and proteomic advances have propelled Aβ1–43 into the spotlight as a potential biomarker with high pathological specificity. Screening of 1,431 Alzheimer’s disease patients revealed pathogenic mutations in APP, PSEN1, or PSEN2 in 5.7% of early-onset cases. Crucially, cerebrospinal fluid analysis of these carriers demonstrated significantly reduced Aβ1–43 levels compared to non-carriers (p = 0.037), mirroring the established decrease in Aβ1–42 but with greater magnitude in some mutations [5]. This reduction reflects sequestration of the peptide into insoluble brain aggregates.

The generation of Aβ1–43 is intrinsically linked to γ-secretase activity. Unlike the constitutive production of Aβ1–40, Aβ1–43 formation involves incomplete processivity during the sequential cleavage of the APP C99 fragment. Proteomic studies delineate two γ-secretase pathways: Aβ1–49 → Aβ1–46 → Aβ1–43 → Aβ1–40 and Aβ1–48 → Aβ1–45 → Aβ1–42 → Aβ1–38 [5] [8]. Mutations in PSEN1 (e.g., p.R278I) shift cleavage specificity, favoring longer, more amyloidogenic products like Aβ1–43 over Aβ1–40 [5]. This is mechanistically distinct from Aβ1–42 generation, positioning Aβ1–43 as a specific indicator of altered γ-secretase function.

Table 1: Cerebrospinal Fluid Beta-Amyloid (1–43) Levels in Genetic Cohorts

GroupChange in Aβ1–43Correlation with Aβ1–42Significance
Pathogenic Mutation CarriersSignificant DecreaseStrong Positive (p<0.001)p = 0.037 vs. controls [5]
Unclear Variant CarriersSignificant DecreaseStrong Positive (p<0.001)p < 0.001 vs. controls [5]
PSEN1 p.E318G CarriersSignificant DecreaseNot Reportedp < 0.001 vs. controls [5]
Sporadic Alzheimer’s DiseaseDecreaseModerate PositiveIndependent of mutation status [5]

Immunoprecipitation mass spectrometry (IP-MS) platforms now enable precise quantification of Aβ1–43 in biofluids, overcoming historical sensitivity limitations of immunoassays [10]. These technological advances facilitate the use of Aβ1–43 (often combined with the Aβ42/40 ratio) to reclassify variants of uncertain significance in APP/PSEN genes as "likely pathogenic" based on biomarker profiles [5].

Comparative Significance of Beta-Amyloid (1–43) Relative to Beta-Amyloid (1–42) and Beta-Amyloid (1–40)

Beta-Amyloid (1–43) exhibits distinct biophysical properties, aggregation kinetics, and neurotoxic profiles compared to shorter isoforms, underpinning its outsized role in Alzheimer’s disease pathogenesis:

  • Aggregation Propensity and Fibril Formation:Beta-Amyloid (1–43) possesses superior aggregation kinetics relative to Aβ1–42 and Aβ1–40. In vitro studies show Aβ1–43 aggregates more rapidly and forms stable fibrils at lower critical concentrations. In vivo studies in rat models reveal fundamental differences: injected soluble Aβ1–40 forms Congo red-birefringent fibrillar amyloid, while soluble Aβ1–43 initially forms non-fibrillar, amorphous aggregates, though it can develop birefringence with pre-incubation or time [3]. This suggests environmental factors in vivo may initially suppress Aβ1–43 fibril formation, potentially favoring toxic oligomeric states. Aβ1–43 also promotes co-aggregation; while Aβ1–40 and Aβ1–42 can form interlaced fibrils in vitro [6], Aβ1–43 acts as a potent seed for Aβ1–42 aggregation, accelerating plaque nucleation [2] [8]. Post-mortem analyses confirm Aβ1–43 is enriched in dense plaque cores and exhibits a stronger correlation with plaque load than Aβ1–42 (Aβ1–43 > Aβ1–42 > Aβ1–40) [5].

  • Neurotoxicity and Pathological Association:Beta-Amyloid (1–43) demonstrates heightened neurotoxicity in cellular and animal models. Transgenic mice expressing human PSEN1 p.R278I show decreased Aβ1–40 but increased Aβ1–43, concomitant with accelerated amyloid deposition and neuronal dysfunction [5]. This effect surpasses that observed with Aβ1–42 overexpression. Mechanistically, Aβ1–43 oligomers exhibit greater membrane disruption and induce stronger inflammatory responses in microglia via receptors like TREM2 compared to Aβ1–42 oligomers [2] [8]. Furthermore, Aβ1–43 shows a stronger correlation with tau hyperphosphorylation and synaptic loss markers in biomarker studies than Aβ1–42 or Aβ1–40 [5].

  • Biomarker Performance:While cerebrospinal fluid Aβ1–42 remains the gold standard amyloid biomarker, Aβ1–43 offers complementary and sometimes superior information. Its reduction in cerebrospinal fluid is more pronounced in some PSEN mutation carriers than Aβ1–42 reduction [5]. However, measurement challenges persist. Aβ1–43 concentrations in biofluids are significantly lower than Aβ1–42 and Aβ1–40, demanding highly sensitive IP-MS for reliable detection [10]. Its performance as a standalone plasma biomarker is still under investigation, but it contributes to multi-analyte panels. Crucially, the Aβ42/43 ratio may enhance diagnostic accuracy over the Aβ42/40 ratio alone, particularly in distinguishing Alzheimer’s disease from other dementias or identifying specific genetic subtypes [5] [8].

Table 2: Comparative Properties of Major Amyloid Beta Isoforms

PropertyAβ1–40Aβ1–42Aβ1–43
Relative AbundanceHighest (80-90% of total Aβ)Moderate (5-10% of total Aβ)Very Low
Aggregation KineticsSlowestModerateFastest [2] [3] [5]
Fibril Formation (in vivo)Forms Congo red+ fibrils [3]Forms fibrils, core plaque componentForms amorphous aggregates/fibrils, dense core enrichment [3] [5]
CSF Level in Alzheimer’s diseaseUnchanged/Mild decreaseSignificantly DecreasedSignificantly Decreased (potentially stronger) [5]
NeurotoxicityLowest; may inhibit Aβ42 agg.HighHighest [5] [8]
Plaque Load CorrelationWeakestStrongStrongest [5]

The emergence of Aβ1–43 refines the amyloid cascade hypothesis, highlighting the contribution of longer, highly amyloidogenic peptides beyond Aβ1–42. Its unique biochemical behavior, genetic associations, and biomarker potential solidify its significance in understanding Alzheimer’s disease mechanisms and improving diagnostics.

Properties

Product Name

beta-Amyloid (1-43)

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid

Molecular Formula

C86H150N22O27S

Molecular Weight

1956.3 g/mol

InChI

InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135)

InChI Key

LBJNSYPWMXQDNQ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.